molecular formula C17H16ClNO4 B2979540 [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 380173-98-8

[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2979540
CAS No.: 380173-98-8
M. Wt: 333.77
InChI Key: GUAPXRLPGVKXSY-UHFFFAOYSA-N
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Description

[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: is an organic compound that features both an ester and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-methoxyaniline with an appropriate acyl chloride or anhydride under basic conditions to form the amide intermediate.

    Esterification: The amide intermediate is then reacted with 2-(4-chlorophenyl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.

    Reduction: The carbonyl group in the ester can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and ester functionalities. It may also serve as a model compound for studying metabolic pathways involving ester and amide hydrolysis.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester and amide groups could be hydrolyzed by esterases and amidases, respectively, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dual functionality as both an ester and an amide, which allows it to participate in a broader range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-4-2-3-14(10-15)19-16(20)11-23-17(21)9-12-5-7-13(18)8-6-12/h2-8,10H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAPXRLPGVKXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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